3-(5-Amino-1H-pyrazol-3-yl)benzonitrile solubility data
3-(5-Amino-1H-pyrazol-3-yl)benzonitrile solubility data
An In-Depth Technical Guide to the Solubility Profile of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility characteristics of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile, a heterocyclic compound of interest in modern medicinal chemistry. For professionals in drug development, understanding the solubility of a lead compound is a cornerstone of early-stage risk assessment and formulation strategy. Poor aqueous solubility can severely hinder preclinical development, leading to challenges in achieving desired exposure levels in pharmacological and toxicological studies. This document will delve into the predicted physicochemical properties influencing solubility, provide a robust experimental framework for its determination, and discuss the interpretation of this critical data.
Compound Overview and Physicochemical Landscape
3-(5-Amino-1H-pyrazol-3-yl)benzonitrile (CAS No. 1800082-10-3) is a small molecule featuring a substituted pyrazole ring linked to a benzonitrile moiety.[1][2] The pyrazole ring is a common scaffold in medicinal chemistry, known to act as a bioisostere for other aromatic rings, often improving physicochemical properties like lipophilicity and water solubility.[3]
A thorough analysis of the molecule's structure is the first step in predicting its solubility behavior.
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Hydrogen Bonding: The structure contains an amino group (-NH2) and two nitrogen atoms within the pyrazole ring, all of which can act as hydrogen bond acceptors. The amino group and the pyrazole N-H also serve as hydrogen bond donors.[1] These features suggest a potential for interaction with polar protic solvents like water.
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Lipophilicity: The presence of the phenyl ring and the nitrile group contributes to the molecule's lipophilic character. The calculated octanol-water partition coefficient (LogP) is approximately 1.43, indicating a moderate degree of lipophilicity.[1] Compounds in this LogP range can sometimes exhibit a challenging balance between solubility and permeability.
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Ionization Potential: The amino group is basic and is expected to be protonated at acidic pH. This ionization would significantly increase the compound's solubility in acidic aqueous media, a critical factor for predicting its dissolution in the gastrointestinal tract.[4]
A summary of the key physicochemical properties is presented below.
| Property | Value | Source |
| CAS Number | 1800082-10-3 | [1][2] |
| Molecular Formula | C₁₀H₈N₄ | [2] |
| Molecular Weight | 184.20 g/mol | [1][2] |
| Calculated LogP | 1.427 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
The Imperative of Experimental Solubility Determination
While computational predictions provide valuable initial guidance, they are no substitute for empirical data. The actual solubility of a compound is profoundly influenced by its solid-state properties (e.g., polymorphism, crystallinity), which cannot be accurately predicted from the 2D structure alone.[4] Therefore, rigorous experimental determination is mandatory.
We will focus on the gold-standard "shake-flask" method for determining thermodynamic equilibrium solubility . This method measures the true equilibrium concentration of a compound in a solvent, which is the most relevant value for biopharmaceutical classification and formulation development.[5][6]
Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method
This protocol is designed to be a self-validating system, ensuring that true equilibrium is achieved and accurately measured.
Rationale and Causality
The core principle is to establish an equilibrium between the dissolved solute and an excess of the solid compound at a constant temperature. The choice of the shake-flask method, though lower in throughput than kinetic methods, is deliberate. It is the most reliable technique for obtaining thermodynamic solubility, minimizing the risk of generating misleading data from supersaturated solutions, which is a common artifact of kinetic assays.[5][6] Temperature control is critical, as solubility is temperature-dependent.[7]
Materials and Equipment
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3-(5-Amino-1H-pyrazol-3-yl)benzonitrile (solid, >98% purity)
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Selected solvents (e.g., pH 7.4 phosphate-buffered saline, pH 1.2 HCl, Dimethyl Sulfoxide (DMSO), Ethanol)
-
Scintillation vials or glass test tubes with screw caps
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Orbital shaker with temperature control
-
Centrifuge
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
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Volumetric flasks and pipettes
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Syringe filters (e.g., 0.22 µm PVDF)
Step-by-Step Methodology
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Preparation: Add an excess amount of solid 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile to a series of vials. "Excess" is key; there must be visible solid material remaining at the end of the experiment to ensure the solution is saturated. A starting point of ~5-10 mg of compound per 1 mL of solvent is typically sufficient.
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Solvent Addition: Accurately dispense a known volume of the desired pre-equilibrated solvent into each vial.
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Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C for physiological relevance) and moderate agitation. The system should be allowed to equilibrate for a sufficient duration.
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Expert Insight: A 24-hour equilibration period is a common starting point, but it is not a universal constant.[6] To ensure true equilibrium has been reached, a time-point study is essential. Samples should be taken at multiple intervals (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration plateaus and shows no significant change between the later time points.[5]
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Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solids.
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Trustworthiness Check: This step is critical to prevent solid particles from being carried over into the sample for analysis, which would artificially inflate the measured solubility.
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-
Sample Collection and Dilution: Carefully collect a precise aliquot of the supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial.
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Expert Insight: Pre-rinsing the filter with the saturated solution can prevent loss of the compound due to adsorption onto the filter membrane, a potential source of error for sparingly soluble compounds.[5] Perform a serial dilution of the filtrate with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the linear range of the calibration curve.
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-
Quantification: Analyze the diluted samples using a validated HPLC method. The concentration is determined by comparing the peak area of the sample to a standard curve prepared from known concentrations of the compound.
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Calculation: The solubility is calculated by multiplying the measured concentration by the dilution factor.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.
Caption: Workflow for Thermodynamic Solubility Determination.
Data Presentation and Interpretation
The results from the described protocol should be tabulated clearly. This allows for straightforward comparison across different solvent systems, which is essential for making informed decisions in the drug development process.
Table 2: Example Solubility Data Table for 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile
| Solvent System | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |
| Phosphate Buffer | 7.4 | 37 | Experimental Value | Calculated Value |
| HCl Solution | 1.2 | 37 | Experimental Value | Calculated Value |
| Water | ~7.0 | 25 | Experimental Value | Calculated Value |
| Ethanol | N/A | 25 | Experimental Value | Calculated Value |
| DMSO | N/A | 25 | Experimental Value | Calculated Value |
Interpreting the Results:
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Aqueous Solubility (pH 7.4): This is a key indicator of how the drug might behave in physiological fluids. Low solubility (<10 µg/mL) at this pH often signals potential issues with bioavailability for oral dosage forms.
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pH-Dependent Solubility: A significantly higher solubility at pH 1.2 compared to pH 7.4 would confirm the basic nature of the amino group and suggest that the drug will dissolve well in the stomach but may precipitate in the higher pH environment of the intestine. This is a classic challenge that may require enabling formulations like amorphous solid dispersions.
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Solubility in Organic Solvents: High solubility in solvents like DMSO is expected and is primarily relevant for preparing stock solutions for in vitro assays. Solubility in co-solvents like ethanol can provide insights for developing liquid formulations.
Conclusion
While a definitive solubility value for 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile is not publicly available in the literature, this guide provides the essential scientific framework for its determination and interpretation. By understanding the compound's structural features and applying a rigorous, self-validating experimental protocol like the shake-flask method, researchers can generate the high-quality, reliable data needed to advance a compound through the drug development pipeline. This foundational knowledge is paramount for designing effective formulations and mitigating risks associated with poor biopharmaceutical properties.
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